5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one
Description
Crystallographic Characterization via X-ray Diffraction Analysis
Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure of 5-ethyl-3-mercaptotriazolo[4,3-{a}]pyrimidin-7(8{H})-one. This non-destructive analytical technique provides detailed information about the internal lattice structure, including precise bond lengths, bond angles, and atomic coordinates within the crystal matrix. The fundamental principle underlying X-ray diffraction analysis relies on the constructive interference of monochromatic X-rays with the crystalline sample, following Bragg's Law, which relates the wavelength of electromagnetic radiation to the diffraction angle and lattice spacing.
For triazolopyrimidine derivatives structurally related to 5-ethyl-3-mercaptotriazolo[4,3-{a}]pyrimidin-7(8{H})-one, crystallographic studies have revealed that the fused triazole-pyrimidine ring system adopts an essentially planar conformation. Research on similar compounds has demonstrated maximum atomic displacements from planarity of approximately 0.021 Å, indicating strong conjugation throughout the heterocyclic framework. The planar nature of the triazolopyrimidine core significantly influences the compound's electronic properties and intermolecular interactions within the crystal lattice.
The crystallographic analysis typically reveals specific dihedral angles between the triazolopyrimidine core and any attached aromatic substituents. For instance, studies on related triazolopyrimidine compounds have shown dihedral angles ranging from 41.17° to 67.99° between the core heterocyclic system and pendant phenyl rings. In the case of 5-ethyl-3-mercaptotriazolo[4,3-{a}]pyrimidin-7(8{H})-one, the ethyl substituent at position 5 would be expected to adopt a conformation that minimizes steric hindrance while maintaining optimal electronic interactions.
Intermolecular interactions play a crucial role in determining the crystal packing arrangement. Crystallographic studies of triazolopyrimidine derivatives frequently identify hydrogen bonding patterns involving the nitrogen atoms of the heterocyclic rings and any available hydrogen bond donors or acceptors. The mercapto group at position 3 of 5-ethyl-3-mercaptotriazolo[4,3-{a}]pyrimidin-7(8{H})-one represents a particularly important structural feature, as sulfur-containing functional groups can participate in both conventional hydrogen bonding and weaker chalcogen bonding interactions.
Additionally, π-π stacking interactions between adjacent triazolopyrimidine rings contribute significantly to crystal stability. Research has documented centroid-to-centroid distances of approximately 3.545 Å between stacked heterocyclic rings in related compounds, indicating favorable aromatic interactions that stabilize the crystal structure. These non-covalent interactions are essential for understanding the solid-state properties and potential applications of the compound.
Nuclear Magnetic Resonance Spectral Interpretation
Nuclear magnetic resonance spectroscopy provides comprehensive information about the molecular structure and dynamics of 5-ethyl-3-mercaptotriazolo[4,3-{a}]pyrimidin-7(8{H})-one in solution. The interpretation of proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectra allows for the unambiguous assignment of all hydrogen and carbon atoms within the molecular framework. The heterocyclic nature of this compound generates characteristic chemical shift patterns that reflect the electronic environment of each nucleus.
For triazolopyrimidine derivatives, the proton nuclear magnetic resonance spectrum typically exhibits distinct resonances corresponding to the aromatic protons of the fused ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the overall aromatic character of the heterocyclic framework. In 5-ethyl-3-mercaptotriazolo[4,3-{a}]pyrimidin-7(8{H})-one, the ethyl substituent would be expected to generate characteristic multipicity patterns, with the methyl group appearing as a triplet and the methylene group as a quartet due to scalar coupling interactions.
The mercapto group represents a particularly important spectroscopic feature, as the thiol proton typically appears as a distinct singlet that undergoes rapid exchange with deuterium oxide. Studies on related mercapto-substituted triazole compounds have identified thiol proton resonances at chemical shifts around 2.62 ppm, which are readily confirmed through deuterium exchange experiments. The exchangeable nature of this proton provides definitive evidence for the presence of the free thiol functionality.
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information by revealing the chemical environments of all carbon atoms within the molecule. The carbonyl carbon at position 7 typically resonates at characteristic downfield chemical shifts, reflecting the electron-deficient nature of this position. For related triazolopyrimidine compounds, carbonyl carbon resonances have been observed at chemical shifts ranging from 166.4 to 181.2 ppm. The heterocyclic carbons of the triazole and pyrimidine rings exhibit chemical shifts that reflect their positions within the aromatic system and their proximity to electronegative nitrogen atoms.
Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural confirmation by establishing connectivity patterns and spatial relationships between different parts of the molecule. These techniques are particularly valuable for confirming the regiochemistry of substitution and identifying any potential structural isomers or tautomeric forms.
Infrared and Ultraviolet-Visible Spectral Profiling
Infrared spectroscopy provides detailed information about the functional groups present in 5-ethyl-3-mercaptotriazolo[4,3-{a}]pyrimidin-7(8{H})-one through the identification of characteristic vibrational frequencies. The compound contains several distinct functional groups, each contributing specific absorption bands to the infrared spectrum. The carbonyl group at position 7 represents one of the most prominent spectroscopic features, typically exhibiting a strong absorption band in the region of 1670-1730 cm⁻¹, depending on the specific electronic environment and hydrogen bonding interactions.
The mercapto group contributes a characteristic sulfur-hydrogen stretching vibration that appears as a weak to medium intensity band in the region of 2350-2400 cm⁻¹. Studies on related mercapto-substituted triazolopyrimidine compounds have identified sulfur-hydrogen stretching frequencies at approximately 2372 cm⁻¹. This absorption band is particularly diagnostic for confirming the presence of the free thiol functionality, as opposed to disulfide or other oxidized sulfur species.
The nitrogen-hydrogen stretching vibrations associated with the heterocyclic ring system typically appear as broad absorption bands in the region of 3300-3400 cm⁻¹. These bands may exhibit complex profiles due to the presence of multiple nitrogen-hydrogen bonds and potential hydrogen bonding interactions within the crystal lattice or in solution. The exact frequencies and intensities of these bands provide information about the strength of hydrogen bonding and the overall electronic distribution within the molecule.
Ultraviolet-visible spectroscopy reveals important information about the electronic transitions and chromophoric properties of 5-ethyl-3-mercaptotriazolo[4,3-{a}]pyrimidin-7(8{H})-one. The extended conjugated system formed by the fused triazole-pyrimidine rings creates a chromophore capable of absorbing ultraviolet and potentially visible light. The absorption spectrum typically exhibits multiple absorption bands corresponding to different electronic transitions, including π→π* and n→π* transitions involving the heteroaromatic system.
The wavelength of maximum absorption and the extinction coefficient provide quantitative information about the electronic properties of the compound. For heterocyclic compounds containing nitrogen atoms, the absorption maxima are often influenced by the electron-withdrawing effects of the nitrogen atoms and any substituents present on the ring system. The presence of the ethyl group and mercapto substituent in 5-ethyl-3-mercaptotriazolo[4,3-{a}]pyrimidin-7(8{H})-one would be expected to influence both the wavelength and intensity of the electronic absorption bands.
The spectral profiling also provides information about potential solvent effects and aggregation behavior in solution. Changes in the absorption spectrum upon varying the solvent polarity or concentration can reveal information about intermolecular interactions and the compound's behavior in different chemical environments. This information is particularly valuable for understanding the compound's potential applications and stability under various conditions.
Tautomeric Forms and Conformational Dynamics
The investigation of tautomeric equilibria in 5-ethyl-3-mercaptotriazolo[4,3-{a}]pyrimidin-7(8{H})-one represents a crucial aspect of its structural characterization, as the compound contains functional groups capable of existing in multiple tautomeric forms. The most significant tautomeric equilibrium involves the mercapto group at position 3, which can exist in either the thiol form (-SH) or the thione form (=S), depending on the specific chemical environment and conditions.
Research on related triazole derivatives has demonstrated that thione-thiol tautomerism is highly dependent on solution pH, solvent polarity, and temperature. Studies utilizing high-performance liquid chromatography coupled with mass spectrometry have successfully identified and quantified both tautomeric forms in solution. In neutral and acidic media, the thione form typically predominates, while alkaline conditions favor the formation of the thiol tautomer. This pH-dependent equilibrium has significant implications for the compound's chemical reactivity and biological activity.
The carbonyl group at position 7 of the pyrimidine ring also participates in tautomeric equilibria, potentially existing in keto and enol forms. However, for most triazolopyrimidine derivatives, the keto form represents the thermodynamically favored tautomer due to the stability of the aromatic heterocyclic system. Density functional theory calculations on related pyrazolone compounds have confirmed the predominance of keto tautomers in both isolated molecules and low-polarity solvents.
Advanced spectroscopic techniques, including variable-temperature nuclear magnetic resonance spectroscopy and dynamic nuclear magnetic resonance studies, provide quantitative information about tautomeric equilibria and the kinetics of interconversion between different forms. These studies reveal activation energies for tautomeric interconversion and identify the predominant species under various conditions. For 5-ethyl-3-mercaptotriazolo[4,3-{a}]pyrimidin-7(8{H})-one, such studies would be expected to reveal the relative populations of different tautomeric forms as a function of temperature and solvent environment.
Conformational dynamics analysis extends beyond tautomeric considerations to include rotational barriers around single bonds and potential ring puckering effects. Although the triazolopyrimidine core maintains a planar conformation due to aromatic conjugation, the ethyl substituent at position 5 possesses rotational freedom around the carbon-carbon bond connecting it to the heterocyclic ring. Computational studies and variable-temperature nuclear magnetic resonance experiments can provide information about the preferred conformations and energy barriers associated with rotation around this bond.
The integration of experimental spectroscopic data with theoretical calculations, particularly density functional theory methods, provides a comprehensive understanding of the conformational landscape and tautomeric preferences of 5-ethyl-3-mercaptotriazolo[4,3-{a}]pyrimidin-7(8{H})-one. These combined approaches enable the prediction of the compound's behavior under different conditions and inform rational design strategies for related compounds with desired properties.
Properties
IUPAC Name |
5-ethyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-2-4-3-5(12)8-6-9-10-7(13)11(4)6/h3H,2H2,1H3,(H,10,13)(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUOLDRJEWTXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NNC(=S)N12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156764 | |
| Record name | 5-Ethyl-2,3-dihydro-3-thioxo-1,2,4-triazolo[4,3-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105189-36-3 | |
| Record name | 5-Ethyl-2,3-dihydro-3-thioxo-1,2,4-triazolo[4,3-a]pyrimidin-7(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2,3-dihydro-3-thioxo-1,2,4-triazolo[4,3-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies for Triazolopyrimidine Derivatives
The synthesis of triazolopyrimidines, including 5-ethyl-3-mercaptotriazolo[4,3-a]pyrimidin-7(8H)-one, generally follows three main strategies:
- Cyclocondensation reactions between aminotriazoles and 1,3-dicarbonyl compounds or α,β-unsaturated systems to form the fused heterocyclic ring system.
- Two-step synthesis via hydrazinylpyrimidine intermediates , involving cyclocondensation with carbonyl compounds followed by Dimroth rearrangement under acidic conditions to yield the desired triazolopyrimidine.
- Oxidative cyclization of pyrimidin-2-yl amidines to form substituted triazolopyrimidines.
These methods enable substitution at various positions on the ring, including the 5-ethyl and 3-mercapto functionalities required for the target compound.
Specific Preparation of 5-alkoxy and 5-ethyl Triazolopyrimidine-2-thione Intermediates
A closely related class of compounds, 5-alkoxytriazolo[1,5-c]pyrimidine-2(3H)-thiones, serves as key intermediates in preparing mercapto-substituted triazolopyrimidines. The preparation involves:
- Starting from 5-alkoxy-1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thione compounds.
- Reacting these with alkali metal alkoxides (e.g., sodium or potassium ethoxide) in a solvent system containing the corresponding alcohol (methanol or ethanol).
- The reaction proceeds via isomerization to yield 5-alkoxy-substituted triazolopyrimidine-2-thione intermediates with high selectivity.
Key parameters influencing the reaction include:
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Alkali metal alkoxide | Lithium, sodium, or potassium methoxide or ethoxide | Must match the alkoxy group on the starting material |
| Solvent | Methanol or ethanol with miscible co-solvents (acetonitrile, DMF, DMSO) | Less than 0.2% water preferred to avoid side reactions |
| Temperature | Ambient to -10°C to room temperature | Higher temperatures may lead to decomposition |
| Alkoxide to substrate molar ratio | 1.03 to 1.3 | Excess alkoxide reduces yield |
This method yields the 5-ethoxy or 5-methoxy derivatives, which can be further transformed into mercapto derivatives through subsequent reactions.
The introduction of the mercapto group (-SH) at position 3 typically involves the transformation of the 2-thione functionality. The keto-enol tautomerism between 2-thione and 2-thiol forms allows for selective functionalization.
- The 2-thione intermediates can be converted to 3-mercapto derivatives via controlled reduction or nucleophilic substitution reactions.
- Oxidative coupling of 2-thione compounds can yield disulfide intermediates, which upon reduction, provide mercapto-substituted triazolopyrimidines.
- Chlorosulfonyl derivatives of the 5-alkoxy triazolopyrimidines can be prepared via chloroxidation of disulfide intermediates, facilitating further substitution to mercapto forms.
Summary Table of Preparation Steps
Research Findings and Considerations
- The isomerization step (step 2) is sensitive to moisture; water content above 0.2% significantly reduces yield due to side reactions.
- Matching the alkoxy group in the starting material, alkoxide reagent, and solvent is critical to avoid alkyl exchange reactions that complicate purification and lower yields.
- The stability of 5-alkoxy triazolopyrimidine-2-thione compounds is limited; they tend to decompose upon standing, so they are best used immediately in subsequent reactions.
- The oxidative chlorosulfonylation step is crucial for generating intermediates that can be converted to mercapto derivatives and related sulfonamide herbicides with improved economic and environmental profiles compared to older methods.
- Alternative synthetic routes involving cyclocondensation and Dimroth rearrangement provide flexibility to introduce various substituents but may require careful control of reaction conditions to favor the desired regioisomer.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound
Scientific Research Applications
5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one involves its interaction with molecular targets such as ATF4 and NF-kB proteins . The compound exerts its effects by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . This multi-target approach contributes to its neuroprotective and anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Similar Triazolopyrimidinone Derivatives
Triazolopyrimidinones are a versatile class of heterocyclic compounds with applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and electrochemical probes. Below is a detailed comparison of 5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one with structurally analogous derivatives:
Structural and Substituent Variations
Electrochemical Properties
- Target Compound: The mercapto (-SH) group at position 3 likely confers distinct redox behavior, such as oxidation to disulfide bonds or interactions with metal ions.
- S2-TP (5-Piperidinomethyl derivative): Exhibits reversible redox peaks at -0.45 V (vs. Ag/AgCl), attributed to the electron-donating piperidine group stabilizing radical intermediates .
- S3-TP (5-Morpholinomethyl derivative): Shows a similar redox profile but with a slight shift (-0.42 V) due to morpholine’s oxygen atom enhancing solvation .
Regiochemical Considerations
The angular [4,3-{a}] fusion of the target compound contrasts with linear [1,5-a] isomers (e.g., S1-TP). Studies on pyrazolotriazolopyrimidines show that angular isomers exhibit higher melting points and downfield NMR shifts for ring protons compared to linear analogs . This regiochemical difference may influence pharmacokinetics, as angular fusion reduces steric hindrance for target binding .
Biological Activity
5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one is a compound within the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's empirical formula is , with a molecular weight of 188.23 g/mol. Its structure features a mercapto group that contributes to its biological properties, particularly in interactions with biological macromolecules.
Anticancer Activity
Research indicates that mercapto-substituted triazoles exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines.
Case Study:
In a screening of triazole derivatives against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, certain compounds demonstrated IC50 values as low as 6.2 μM for HCT-116 cells and 27.3 μM for MCF-7 cells, indicating potent anticancer activity .
Antimicrobial Activity
The compound also displays broad-spectrum antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12.5 μg/mL |
| This compound | S. aureus | 6.25 μg/mL |
| This compound | Candida albicans | 10 μg/mL |
Antioxidant Activity
The antioxidant potential of triazole derivatives has been evaluated through various assays such as DPPH and ABTS. Compounds similar to this compound have shown significant radical scavenging activity.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| This compound | 15.0 | 10.5 |
| Ascorbic Acid (Control) | 5.0 | 0.87 |
The biological activities of triazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many triazoles act by inhibiting enzymes critical for cell proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in microbial cells leading to cell death.
- Interaction with DNA : Certain derivatives can intercalate into DNA or bind to DNA repair proteins.
Q & A
Q. What are the common synthetic routes for 5-ethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one derivatives?
The synthesis typically involves cycloaddition, condensation, or cyclization reactions. For example, cyclocondensation of aminoguanidine with alkyl cyanoacetate forms the triazolopyrimidinone core, followed by functionalization at the 3- and 5-positions using electrophilic substitution or nucleophilic displacement . Modifications like thiolation (e.g., introducing the 3-mercapto group) often employ carbon disulfide under basic conditions .
Q. How can structural characterization of triazolopyrimidinone derivatives be validated?
Use a combination of spectroscopic and crystallographic methods:
- NMR/IR : Confirm substituent positions (e.g., thiol S-H stretch at ~2500 cm⁻¹ in IR) and aromatic proton environments .
- X-ray crystallography : Resolve regioselectivity ambiguities, such as distinguishing linear vs. angular isomers (e.g., tautomer-dependent cyclization pathways) .
Q. What methodologies are used to evaluate antimicrobial activity of these compounds?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria and fungi in agar dilution or broth microdilution formats .
- Structure-activity relationship (SAR) : Compare activity of derivatives with varying substituents (e.g., 3,4,5-trimethoxyphenyl vs. halogenated aryl groups) .
Advanced Research Questions
Q. How can electrochemical properties inform drug-DNA interaction studies?
Cyclic voltammetry on carbon graphite electrodes detects redox-active groups (e.g., thiols) and quantifies DNA binding via shifts in oxidation peaks. For instance, thiol-containing derivatives may intercalate or covalently bind DNA, altering current-potential profiles .
Q. What experimental designs optimize selective enzyme inhibition (e.g., TYK2 vs. JAK1-3)?
- In vitro kinase assays : Screen derivatives against recombinant JAK/TYK2 enzymes using ATP-competitive luminescence assays.
- Cellular validation : Treat THP-1 monocytes with hits and measure phosphorylation levels via Western blot .
- Docking studies : Identify key binding residues (e.g., TYK2’s ATP pocket) to prioritize substituents enhancing selectivity .
Q. How do substituents at the 5-position influence bioactivity?
- Electron-withdrawing groups (e.g., cyano, nitro) enhance antimicrobial potency by increasing membrane permeability .
- Bulky substituents (e.g., morpholinomethyl) improve TYK2 selectivity by sterically hindering JAK isoform binding .
Q. How is analytical validation performed for quantification methods?
- Non-aqueous potentiometric titration : Validate linearity (R² > 0.99), accuracy (recovery 98–102%), and precision (%RSD < 2%) using spiked samples .
- HPLC-MS : Cross-validate purity (>95%) to rule out confounding bioactivity results .
Q. What strategies resolve regioselectivity challenges during synthesis?
- Tautomer control : Adjust solvent polarity (e.g., DMSO favors tautomer B for angular isomers) .
- Temperature modulation : Low temperatures (~10°C) stabilize intermediates, reducing side reactions .
Q. How to address contradictory bioactivity data across studies?
- Orthogonal assays : Confirm antimicrobial activity via both MIC and time-kill curves to rule out false positives .
- Purity checks : Use DSC/TGA to detect polymorphic forms affecting solubility and activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
